![molecular formula C19H17N3O3S2 B2545137 Ethyl 4-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate CAS No. 872703-88-3](/img/structure/B2545137.png)
Ethyl 4-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate, commonly known as TATB, is a high-energy explosive compound that has gained significant attention in the field of scientific research. This compound is known for its high thermal stability, insensitivity to shock, and low sensitivity to friction, making it a promising candidate for military and industrial applications.
作用機序
TATB exerts its anti-tumor effects by inducing apoptosis, or programmed cell death, in cancer cells. This is thought to be due to the activation of the caspase pathway and the inhibition of the NF-kB pathway. TATB has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
TATB has been shown to have low toxicity and is well-tolerated in animal models. It has been shown to have a half-life of approximately 2 hours in the bloodstream, indicating that it is rapidly metabolized and eliminated from the body. TATB has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for use in combination with other anti-cancer drugs.
実験室実験の利点と制限
One of the main advantages of TATB is its high thermal stability and low sensitivity to shock and friction, which makes it a safe and reliable compound for use in laboratory experiments. However, its high cost and complex synthesis method can be a limitation for its widespread use in research.
将来の方向性
There are several potential future directions for research on TATB. One area of interest is the development of targeted drug delivery systems using TATB. This could involve the conjugation of TATB to targeting molecules such as antibodies or peptides, which could improve the specificity and efficacy of anti-cancer drugs. Another area of interest is the development of TATB-based nanomaterials for use in biomedical applications, such as imaging and sensing. Overall, TATB has significant potential for use in a wide range of scientific research applications beyond its traditional use as an explosive material.
合成法
The synthesis of TATB involves the reaction of 2,4,6-trinitrobenzoic acid with thionyl chloride to produce 2,4,6-trinitrobenzoyl chloride. This intermediate is then reacted with 2-aminothiophene to produce 2,4,6-trinitrobenzoyl-2-aminothiophene. The final step involves the reaction of this intermediate with ethyl 6-bromopicolinate to produce TATB.
科学的研究の応用
TATB has been extensively studied for its use as an explosive material in military and industrial applications. However, recent research has focused on its potential use in the field of medicine. TATB has been shown to have anti-tumor properties and has been used in the development of targeted drug delivery systems.
特性
IUPAC Name |
ethyl 4-[[2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-2-25-19(24)13-5-7-14(8-6-13)20-17(23)12-27-18-10-9-15(21-22-18)16-4-3-11-26-16/h3-11H,2,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCPXVGMKRTXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

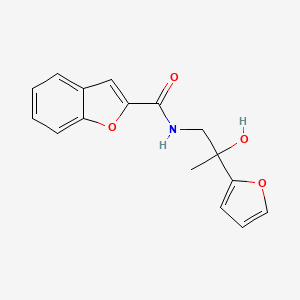

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2545056.png)
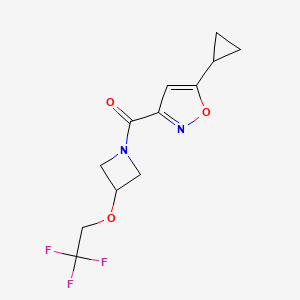
![3-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}pyrazole](/img/structure/B2545058.png)
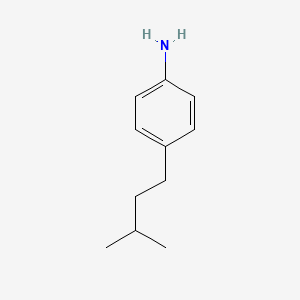
![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2545063.png)
![(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one](/img/structure/B2545064.png)
![2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545069.png)

![Tert-butyl 2-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2545071.png)
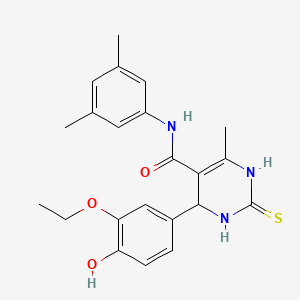
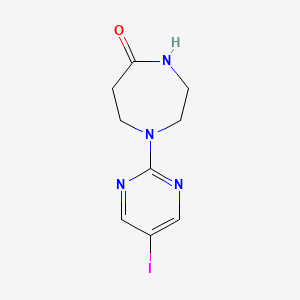
![2-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2545077.png)